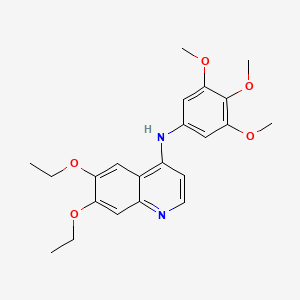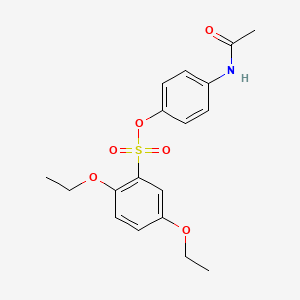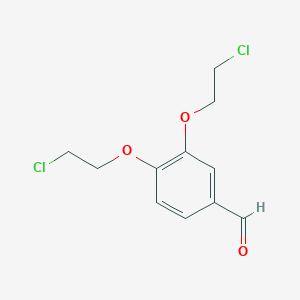![molecular formula C21H22N4O3S B12193529 N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylm ethyl)acetamide](/img/structure/B12193529.png)
N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylm ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide is a complex organic compound that features an indole nucleus, an imidazolinyl group, and a thienylmethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further modified to introduce the imidazolinyl and thienylmethyl groups through a series of reactions involving acylation, alkylation, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process and make it more scalable .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The imidazolinyl group may also play a role in enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives, such as indole-3-acetic acid and indole-3-carbinol, which also exhibit a range of biological activities .
Uniqueness
N-ethyl-2-[2-hydroxy-4-(indol-3-ylmethyl)-5-oxo(2-imidazolinyl)]-N-(2-thienylmethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H22N4O3S |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-ethyl-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxoimidazolidin-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H22N4O3S/c1-2-24(12-15-6-5-9-29-15)19(26)13-25-20(27)18(23-21(25)28)10-14-11-22-17-8-4-3-7-16(14)17/h3-9,11,18,22H,2,10,12-13H2,1H3,(H,23,28) |
InChI Key |
GATMNTFGDROJOR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CS1)C(=O)CN2C(=O)C(NC2=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,5-dimethoxy-N-{2-[2-oxo-6-(propan-2-yl)-2H-chromen-4-yl]-1-benzofuran-3-yl}benzamide](/img/structure/B12193456.png)
![3-(2,4-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12193472.png)
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[2-(4-fluorophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12193479.png)
![ethyl (2Z)-2-({[3-(cyclopropylsulfamoyl)phenyl]carbonyl}imino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B12193481.png)

![7'-[(2-bromobenzyl)oxy]-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B12193487.png)



![Ethyl 4-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B12193494.png)

![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate](/img/structure/B12193503.png)
